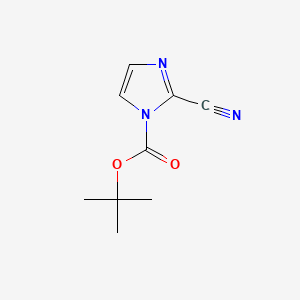
Tert-butyl 2-cyanoimidazole-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 2-cyanoimidazole-1-carboxylate is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. This particular compound is characterized by the presence of a tert-butyl group, a cyano group, and a carboxylate group attached to the imidazole ring. It is used in various chemical reactions and has applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-cyanoimidazole-1-carboxylate typically involves the reaction of imidazole derivatives with tert-butyl cyanoformate. The reaction conditions often include the use of a base such as triethylamine or sodium hydride to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Tert-butyl 2-cyanoimidazole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the cyano or tert-butyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of imidazole-2-carboxylic acid derivatives.
Reduction: Formation of imidazole-2-carboxamide derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
科学的研究の応用
Tert-butyl 2-cyanoimidazole-1-carboxylate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of tert-butyl 2-cyanoimidazole-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit the activity of enzymes or alter the function of receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
Tert-butyl 2-cyanoimidazole-1-carboxylate: Characterized by the presence of a tert-butyl group, cyano group, and carboxylate group.
Imidazole-2-carboxylic acid: Lacks the tert-butyl and cyano groups but has similar core structure.
2-Cyanoimidazole: Contains the cyano group but lacks the tert-butyl and carboxylate groups.
Uniqueness
This compound is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the tert-butyl group enhances its stability and lipophilicity, while the cyano group provides electrophilic properties that are useful in various chemical reactions.
生物活性
Tert-butyl 2-cyanoimidazole-1-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C10H14N2O2
- Molecular Weight : 198.24 g/mol
- IUPAC Name : this compound
This compound features a tert-butyl group, a cyano group, and an imidazole ring, which contributes to its reactivity and biological interactions.
This compound is believed to exert its biological effects through several mechanisms:
- Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases involved in cellular signaling pathways, which can affect processes such as cell proliferation and differentiation .
- Modulation of Receptor Activity : The compound may interact with specific receptors, influencing their activity and downstream signaling pathways .
- Antiviral Activity : Preliminary studies suggest that related imidazole derivatives exhibit antiviral properties by inhibiting viral replication mechanisms .
Anticancer Properties
Research indicates that this compound may have anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell cycle progression .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. Studies demonstrate that it can enhance neurite outgrowth in neuronal cells, potentially through the modulation of growth factor signaling pathways .
Data Table: Biological Activities of this compound
Case Studies and Research Findings
- Cancer Cell Studies : A study published in Molecular Cancer Therapeutics demonstrated that this compound effectively reduced the viability of several cancer cell lines, including breast and lung cancer cells. The mechanism involved the activation of apoptotic pathways via caspase activation .
- Neurite Outgrowth : In a research article focusing on neurobiology, the compound was shown to promote neurite outgrowth in PC12 cells when treated with nerve growth factor (NGF). This suggests a role in neuroprotection and potential applications in treating neurodegenerative diseases .
- Kinase Inhibition : Another study highlighted the compound's ability to inhibit AAK1 (Adaptor Associated Kinase 1), which is crucial for clathrin-mediated endocytosis. This inhibition could lead to altered cellular uptake mechanisms, potentially impacting drug delivery systems .
特性
分子式 |
C9H11N3O2 |
|---|---|
分子量 |
193.20 g/mol |
IUPAC名 |
tert-butyl 2-cyanoimidazole-1-carboxylate |
InChI |
InChI=1S/C9H11N3O2/c1-9(2,3)14-8(13)12-5-4-11-7(12)6-10/h4-5H,1-3H3 |
InChIキー |
QNRPIHJKHNMLGZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1C=CN=C1C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















